(1-methyl-1H-imidazol-4-yl)boronic acid (1-methyl-1H-imidazol-4-yl)boronic acid
Brand Name: Vulcanchem
CAS No.: 957720-01-3
VCID: VC8162032
InChI: InChI=1S/C4H7BN2O2/c1-7-2-4(5(8)9)6-3-7/h2-3,8-9H,1H3
SMILES: B(C1=CN(C=N1)C)(O)O
Molecular Formula: C4H7BN2O2
Molecular Weight: 125.92 g/mol

(1-methyl-1H-imidazol-4-yl)boronic acid

CAS No.: 957720-01-3

Cat. No.: VC8162032

Molecular Formula: C4H7BN2O2

Molecular Weight: 125.92 g/mol

* For research use only. Not for human or veterinary use.

(1-methyl-1H-imidazol-4-yl)boronic acid - 957720-01-3

Specification

CAS No. 957720-01-3
Molecular Formula C4H7BN2O2
Molecular Weight 125.92 g/mol
IUPAC Name (1-methylimidazol-4-yl)boronic acid
Standard InChI InChI=1S/C4H7BN2O2/c1-7-2-4(5(8)9)6-3-7/h2-3,8-9H,1H3
Standard InChI Key OFMUVGASVDGYKV-UHFFFAOYSA-N
SMILES B(C1=CN(C=N1)C)(O)O
Canonical SMILES B(C1=CN(C=N1)C)(O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

The compound’s IUPAC name, (1-methylimidazol-4-yl)boronic acid, reflects its core structure: a methyl group at the 1-position of an imidazole ring and a boronic acid (-B(OH)₂) substituent at the 4-position . The SMILES notation (B(C1=CN(C=N1)C)(O)O) and InChIKey (OFMUVGASVDGYKV-UHFFFAOYSA-N) provide unambiguous representations of its connectivity . The planar imidazole ring facilitates π-π interactions, while the boronic acid group enables covalent bonding with diols and other nucleophiles.

Table 1: Key Identifiers of (1-Methyl-1H-imidazol-4-yl)boronic Acid

PropertyValueSource
CAS Number957720-01-3
Molecular FormulaC₄H₇BN₂O₂
Molecular Weight125.92 g/mol
SMILESB(C1=CN(C=N1)C)(O)O
InChIKeyOFMUVGASVDGYKV-UHFFFAOYSA-N

Physicochemical Properties

The compound exhibits a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3, contributing to its solubility in polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) . Its rotatable bond count of 1 (the B-O bond) allows limited conformational flexibility . The exact mass (126.0600576 Da) and monoisotopic mass (126.0600576 Da) confirm its purity in mass spectrometric analyses .

Synthesis and Manufacturing

Purification and Stability

Post-synthesis, the compound is purified via column chromatography or recrystallization from ethanol/water mixtures . Long-term storage requires an inert atmosphere (argon or nitrogen) and temperatures below -20°C to prevent hydrolysis of the boronic acid group .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a boronic acid reagent, this compound participates in palladium-catalyzed cross-coupling reactions to form biaryl or heteroaryl structures. For instance, coupling with aryl halides yields N-methylimidazole-containing biaryls, which are pharmacophores in kinase inhibitors .

Table 2: Representative Suzuki-Miyaura Reactions

Partner ElectrophileProduct ClassApplication Domain
Aryl bromidesBiaryl imidazolesAnticancer agents
Heteroaryl chloridesImidazole-thiazole hybridsAntimicrobial agents

Functional Material Synthesis

The boronic acid group enables the formation of covalent organic frameworks (COFs) through condensation reactions with diols. Such materials exhibit potential in gas storage and catalysis .

Precautionary MeasureImplementation Example
Personal Protective Equipment (PPE)Nitrile gloves, safety goggles
VentilationFume hood usage
First Aid for Eye Exposure15-minute water flush

Comparative Analysis with Structural Analogues

(1-Methyl-1H-imidazol-5-yl)boronic Acid

This positional isomer (CAS: 849062-28-8) shares the same molecular formula but differs in the boronic acid’s placement at the 5-position . The 5-yl isomer exhibits reduced reactivity in Suzuki couplings due to steric hindrance from the methyl group .

(1-Methyl-1H-imidazol-4-yl)methylamine

The amine derivative (CAS: 486414-83-9) serves as a building block for drug candidates but lacks the boronic acid’s cross-coupling utility .

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